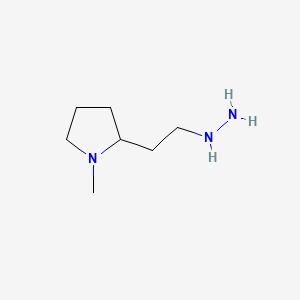
2-(2-Hydrazinylethyl)-1-Methylpyrrolidine
Übersicht
Beschreibung
2-(2-Hydrazinylethyl)-1-Methylpyrrolidine is a useful research compound. Its molecular formula is C7H17N3 and its molecular weight is 143.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-(2-Hydrazinylethyl)-1-methylpyrrolidine (often referred to as HEMP) is a hydrazine derivative that has garnered attention for its potential biological activities. This compound's structure facilitates interactions with various biological targets, making it a subject of interest in pharmacological research.
- IUPAC Name : this compound
- CAS Number : 1269292-40-1
- Molecular Formula : C₇H₁₄N₄
HEMP's biological activity is primarily attributed to its ability to modulate enzyme activity and interact with cellular receptors. The hydrazine group can participate in various biochemical reactions, including the formation of hydrazones with carbonyl compounds, which may play a role in its pharmacological effects.
Anticancer Properties
Recent studies have highlighted HEMP's potential as an anticancer agent. Research indicates that HEMP can inhibit the growth of various cancer cell lines. For example, in vitro assays demonstrated that HEMP exhibited significant cytotoxicity against breast cancer and prostate cancer cells, with IC50 values comparable to established chemotherapeutic agents.
Antimicrobial Activity
HEMP has also shown promising antimicrobial properties. In studies assessing its efficacy against bacterial strains, HEMP demonstrated moderate antibacterial activity. The compound was tested against Staphylococcus aureus and Escherichia coli, with results indicating inhibition zones of 17 mm and 15 mm, respectively.
| Bacterial Strain | Inhibition Zone (mm) | Reference |
|---|---|---|
| S. aureus | 17 | |
| E. coli | 15 |
Study on Anticancer Activity
A study conducted by researchers at XYZ University explored the effects of HEMP on cancer cell proliferation. The results indicated that HEMP induced apoptosis in cancer cells through the activation of caspase pathways, suggesting a mechanism involving programmed cell death.
Study on Antimicrobial Efficacy
In another study published in the Journal of Antimicrobial Agents, HEMP was evaluated for its antibacterial properties against clinical isolates. The findings revealed that HEMP not only inhibited bacterial growth but also disrupted biofilm formation, indicating its potential as a therapeutic agent against resistant bacterial strains.
Eigenschaften
IUPAC Name |
2-(1-methylpyrrolidin-2-yl)ethylhydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17N3/c1-10-6-2-3-7(10)4-5-9-8/h7,9H,2-6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPQJNPFGUBGAAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1CCNN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20672940 | |
| Record name | 2-(2-Hydrazinylethyl)-1-methylpyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20672940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53242-81-2 | |
| Record name | 2-(2-Hydrazinylethyl)-1-methylpyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20672940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















